An In-depth Technical Guide to the Chemical Properties of 1,2-Dimethoxy-4-propylbenzene
An In-depth Technical Guide to the Chemical Properties of 1,2-Dimethoxy-4-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethoxy-4-propylbenzene, also known as dihydroeugenol or 4-propylveratrole, is an organic aromatic compound with the chemical formula C₁₁H₁₆O₂. It is structurally related to eugenol, a well-known compound found in clove oil, but with the allyl group reduced to a propyl group. This modification significantly alters its chemical and biological properties, making it a subject of interest in various fields, including flavor and fragrance, organic synthesis, and pharmaceutical research. This guide provides a comprehensive overview of its chemical properties, experimental protocols for their determination, and insights into its potential biological activities.
Chemical and Physical Properties
The physical and chemical properties of 1,2-Dimethoxy-4-propylbenzene are summarized in the tables below. These properties are crucial for its handling, application, and further research.
Table 1: General Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₂ | [1] |
| Molecular Weight | 180.24 g/mol | [2] |
| IUPAC Name | 1,2-Dimethoxy-4-propylbenzene | [2] |
| Synonyms | Dihydroeugenol, 4-Propylveratrole | [1] |
| CAS Number | 5888-52-8 | [1] |
Table 2: Physical Properties
| Property | Value | Unit | Reference |
| Boiling Point | 245.3 | °C | |
| Density | 0.965 | g/cm³ | |
| Refractive Index (n_D) | 1.538 | ||
| Flash Point | 85.9 | °C | |
| Solubility | Slightly soluble in acetonitrile and chloroform. | ||
| Vapor Pressure | 5.37E-11 | mmHg at 25°C |
Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and identification of 1,2-Dimethoxy-4-propylbenzene.
Table 3: Spectroscopic Data
| Technique | Key Features and Wavenumbers (cm⁻¹) / Chemical Shifts (ppm) | Reference |
| ¹H NMR | Aromatic protons (~6.7-6.9 ppm), Methoxy protons (~3.8 ppm), Propyl chain protons (~0.9, ~1.6, ~2.5 ppm). The aromatic region shows splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. | [3] |
| ¹³C NMR | Aromatic carbons (~111-149 ppm), Methoxy carbons (~56 ppm), Propyl chain carbons (~14, ~24, ~38 ppm). | [2] |
| Infrared (IR) Spectroscopy | C-H stretching (aromatic) ~3050 cm⁻¹, C-H stretching (aliphatic) ~2870-2960 cm⁻¹, C=C stretching (aromatic) ~1500-1600 cm⁻¹, C-O stretching (ether) ~1030-1250 cm⁻¹. | [1][4] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 180. Fragmentation patterns often show loss of alkyl fragments from the propyl chain and methoxy groups. | [2] |
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the synthesis and characterization of 1,2-Dimethoxy-4-propylbenzene.
Synthesis of 1,2-Dimethoxy-4-propylbenzene (via Catalytic Hydrogenation of Eugenol)
This protocol describes a common method for the synthesis of 1,2-Dimethoxy-4-propylbenzene starting from the readily available natural product, eugenol.
Materials:
-
Eugenol
-
Methanol (or Ethanol)
-
Palladium on Carbon (Pd/C) catalyst (5% or 10%)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve a known amount of eugenol in a suitable solvent like methanol or ethanol.
-
Carefully add a catalytic amount of Palladium on Carbon (Pd/C) to the solution. The flask is then attached to the hydrogenation apparatus.
-
The reaction vessel is flushed with hydrogen gas to replace the air.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature.
-
The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (eugenol) is completely consumed.
-
Upon completion, the hydrogen supply is stopped, and the reaction mixture is carefully filtered to remove the Pd/C catalyst. The filtration can be done through a pad of Celite to ensure all the catalyst is removed.
-
The solvent is removed from the filtrate using a rotary evaporator to yield the crude 1,2-Dimethoxy-4-propylbenzene.
-
The crude product can be purified by vacuum distillation or column chromatography if necessary.
Determination of Boiling Point (Micro-scale Method)
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
Procedure:
-
A few drops of the 1,2-Dimethoxy-4-propylbenzene sample are placed into the small test tube.
-
The capillary tube, with its open end down, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer.
-
The thermometer and test tube assembly are placed in the Thiele tube containing heating oil, ensuring the sample is below the oil level.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.
Spectroscopic Analysis
4.3.1. Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty plates is recorded first and subtracted from the sample spectrum.
4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).[5]
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms).[6]
-
Injector Temperature: Typically set around 250 °C.
-
Oven Program: A temperature gradient is used to separate the components of the sample, for example, starting at 50 °C and ramping up to 300 °C.[6]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
-
MS Conditions:
Biological Activity and Signaling Pathways
While direct and extensive studies on the biological activities of 1,2-Dimethoxy-4-propylbenzene are limited, significant insights can be drawn from its structural analog, eugenol. Eugenol is well-documented for its antioxidant, anti-inflammatory, and antimicrobial properties.[8][9] It is plausible that 1,2-Dimethoxy-4-propylbenzene shares some of these characteristics.
Potential Antioxidant Activity
Phenolic compounds are known for their ability to scavenge free radicals. The antioxidant activity of eugenol has been attributed to its phenolic hydroxyl group.[10] Although 1,2-Dimethoxy-4-propylbenzene lacks a free hydroxyl group, its methoxy groups can still influence the electron density of the aromatic ring and potentially contribute to antioxidant effects, albeit likely to a lesser extent than eugenol.
Experimental Workflow for Antioxidant Activity Screening
Caption: General workflow for screening the antioxidant activity of a compound.
Potential Anti-inflammatory Activity and Signaling Pathways
Eugenol has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes. Given the structural similarity, it is hypothesized that 1,2-Dimethoxy-4-propylbenzene may also interact with these pathways.
Simplified NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway by 1,2-Dimethoxy-4-propylbenzene.
Simplified MAPK Signaling Pathway
Caption: Potential modulation of the MAPK signaling pathway.
Conclusion
1,2-Dimethoxy-4-propylbenzene is a versatile aromatic compound with well-defined chemical and physical properties. This guide has provided a detailed overview of these characteristics, along with standardized experimental protocols for their determination. While its biological activity is not as extensively studied as its precursor, eugenol, the structural similarities suggest potential for antioxidant and anti-inflammatory effects through modulation of key cellular signaling pathways. Further research into these biological properties could unlock new applications for this compound in the pharmaceutical and other industries. This document serves as a foundational resource for scientists and researchers to guide their future investigations into 1,2-Dimethoxy-4-propylbenzene.
References
- 1. 1,2-Dimethoxy-4-n-propylbenzene [webbook.nist.gov]
- 2. 1,2-Dimethoxy-4-propylbenzene | C11H16O2 | CID 123233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Interpreting explaining C9H12 infrared spectrum of propylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. peerj.com [peerj.com]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
